[1-(3-Chlorophenyl)ethyl](2-methylprop-2-en-1-yl)amine
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Overview
Description
1-(3-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C₁₂H₁₆ClN and a molecular weight of 209.72 g/mol . This compound is characterized by the presence of a chlorophenyl group, an ethyl chain, and an amine group attached to a methylpropene structure. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)ethylamine typically involves the reaction of 3-chlorophenylacetonitrile with 2-methylprop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to achieve the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, alkoxide, amines, typically in polar solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 1-(3-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to understand its effects on various biological pathways .
Medicine: Research in medicine explores the compound’s potential therapeutic applications. It is investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent .
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. It is also employed in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
[1-(3-Chlorophenyl)ethyl]amine: Similar structure but lacks the methylpropene group.
1-(3-Bromophenyl)ethylamine: Similar structure with a bromine atom instead of chlorine.
1-(3-Chlorophenyl)ethylalcohol: Similar structure but with an alcohol group instead of an amine.
Uniqueness: The presence of the chlorophenyl group and the methylpropene structure in 1-(3-Chlorophenyl)ethylamine provides unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C12H16ClN/c1-9(2)8-14-10(3)11-5-4-6-12(13)7-11/h4-7,10,14H,1,8H2,2-3H3 |
InChI Key |
UUCBZYNUTCMABB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NCC(=C)C |
Origin of Product |
United States |
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